Product packaging for 3-(Methylamino)-1-phenylprop-2-en-1-one(Cat. No.:)

3-(Methylamino)-1-phenylprop-2-en-1-one

Cat. No.: B1635627
M. Wt: 161.2 g/mol
InChI Key: MGZAGXMLBKSKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-1-phenylprop-2-en-1-one (CAS 877-50-9) is a fine chemical intermediate with the molecular formula C 10 H 11 NO and a molecular weight of 161.20 g/mol . This compound belongs to the chalcone derivative family and serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure features an enone system linked to a methylamino group, making it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles . Researchers utilize this compound in the development of novel pharmacologically active molecules. Scientific literature indicates that closely related chalcone derivatives are key intermediates in synthesizing compounds evaluated for antimicrobial properties against various human pathogenic strains . As a research chemical, its primary value lies in its role as a synthetic intermediate for constructing pyrazole and other heterocyclic scaffolds, which are cores of significant interest in drug discovery programs . The mechanism of action for this specific compound is not predefined, as it functions as an intermediate; its reactivity is characterized by the electron-deficient double bond of the enone, which is susceptible to nucleophilic attack, and the secondary amine, which can participate in condensation or form salt derivatives. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to handle this material safely and in accordance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO B1635627 3-(Methylamino)-1-phenylprop-2-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

3-(methylamino)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C10H11NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-8,11H,1H3

InChI Key

MGZAGXMLBKSKRX-UHFFFAOYSA-N

SMILES

CNC=CC(=O)C1=CC=CC=C1

Canonical SMILES

CNC=CC(=O)C1=CC=CC=C1

Origin of Product

United States

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise structure of a compound can be determined. For 3-(methylamino)-1-phenylprop-2-en-1-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for its structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Chemical Shift and Coupling Constant Analysis

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) is crucial for assigning the signals to specific protons.

For the (Z)-isomer of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), would be expected to show distinct signals for the methyl protons, the vinyl protons, and the aromatic protons of the phenyl group, as well as the N-H proton. nih.gov

A representative set of ¹H NMR data for the (Z)-isomer is presented in the interactive table below. nih.gov The phenyl protons typically appear as a multiplet in the aromatic region (around 7.2-7.8 ppm). The vinyl protons are expected to appear as doublets, with their coupling constant providing information about the geometry of the double bond. The methyl group attached to the nitrogen atom will appear as a singlet or a doublet depending on the coupling with the N-H proton, and its chemical shift will be influenced by the neighboring amino group. The N-H proton itself often appears as a broad signal due to quadrupole broadening and exchange phenomena.

Interactive Data Table: ¹H NMR Data for (Z)-3-(methylamino)-1-phenylprop-2-en-1-one nih.gov

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
NH10.17s (broad)-
Phenyl-H7.79 - 7.74m-
Phenyl-H7.21d8.0
C2-H6.89dd12.8, 7.4
C3-H5.68d7.4
CH₃3.06d5.1

Note: The data presented is for the (Z)-isomer in CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is indicative of its electronic environment.

In the ¹³C NMR spectrum of (Z)-3-(methylamino)-1-phenylprop-2-en-1-one, the carbonyl carbon (C=O) is expected to have the highest chemical shift, typically in the range of 190 ppm. nih.gov The carbons of the phenyl group will appear in the aromatic region (around 127-141 ppm). The vinylic carbons (C=C) will have characteristic shifts, and the methyl carbon will appear at a much lower chemical shift.

Interactive Data Table: ¹³C NMR Data for (Z)-3-(methylamino)-1-phenylprop-2-en-1-one nih.gov

Carbon Chemical Shift (δ, ppm)
C=O189.9
Phenyl-C141.3
Phenyl-C137.2
Phenyl-C129.1
Phenyl-C127.2
C3155.4
C290.2
CH₃35.5

Note: The data presented is for the (Z)-isomer in CDCl₃. The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often necessary for the complete and unambiguous structural elucidation of complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, a COSY spectrum would show correlations between the adjacent vinyl protons and between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum could show a correlation from the methyl protons to the C3 carbon, and from the vinyl protons to the carbonyl carbon, thus confirming the connectivity of the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for functional group identification.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H group, the C=O (carbonyl) group, the C=C double bond, and the C-H bonds of the aromatic ring and the methyl group. The stretching vibration of the carbonyl group is typically a strong and sharp peak. The N-H stretching vibration can be a sharp or broad band, and its position can indicate the extent of hydrogen bonding.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3300-3500
C-H (aromatic)Stretch3000-3100
C-H (aliphatic)Stretch2850-3000
C=O (carbonyl)Stretch1650-1680
C=C (alkene)Stretch1600-1650
C=C (aromatic)Stretch1450-1600
N-HBend1550-1650

Note: The expected wavenumber ranges are general and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups like C=O, Raman spectroscopy is often more sensitive to non-polar and symmetric bonds, such as C=C and C-C bonds.

A Raman spectrum of this compound would also show bands corresponding to the various functional groups. The C=C stretching vibrations of the alkene and the aromatic ring are typically strong in the Raman spectrum. The information from both FTIR and Raman spectroscopy can be used in conjunction to provide a more complete picture of the vibrational modes of the molecule. While specific Raman data for the title compound was not found, its application would be valuable in confirming the presence and electronic environment of the carbon-carbon double bonds.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. In the study of enaminones, such as this compound, mass spectrometry provides valuable information about the molecular ion and its characteristic fragmentation pathways.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used for the analysis of these compounds. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For this compound (C₁₀H₁₁NO), the expected molecular weight is approximately 161.20 g/mol . google.com

The fragmentation of enaminones is influenced by the stability of the resulting fragment ions. Common fragmentation patterns observed for related (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones involve cleavages at various points of the molecule. The fragmentation of the protonated molecule [M+H]⁺ can lead to several characteristic daughter ions.

Key fragmentation pathways for analogous phenyl-substituted enaminones often include:

Loss of the aminovinyl group: This would result in the formation of a stable benzoyl cation. For the target molecule, this would correspond to a fragment with an m/z value of 105.

Cleavage of the phenyl group: This would lead to the formation of an ion representing the aminovinylketone portion of the molecule.

Loss of the methylamino group: This fragmentation would also lead to characteristic ions.

A study on (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one using ESI-MS/MS revealed a protonated molecule at an m/z of 176.1. Its fragmentation led to significant product ions, providing insight into the molecule's structure. By analogy, the fragmentation of this compound would be expected to produce a similar pattern, with adjustments for the mass difference between a methylamino and a dimethylamino group.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zDescription
[C₆H₅CO]⁺105Benzoyl cation
[M - C₆H₅]⁺84Loss of the phenyl group
[M - NHCH₃]⁺130Loss of the methylamino group

This table is predictive and based on the fragmentation patterns of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated systems like this compound, the primary electronic transitions observed are π → π* and n → π*.

The enaminone structure contains a chromophore, a part of the molecule responsible for its color, which in this case is the conjugated system extending from the phenyl ring, across the double bond and carbonyl group, to the nitrogen atom. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV-Vis region.

The expected electronic transitions for this compound are:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule results in these transitions occurring at longer wavelengths (lower energy) compared to non-conjugated systems.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. These transitions generally occur at longer wavelengths than the π → π* transitions.

Experimental data for a related compound, 1-phenyl-3-(quinolin-8-ylamino)prop-2-en-1-one, shows a strong absorption band in the range of 350-400 nm, which is attributed to the π → π* transition of the conjugated system. The position of the maximum absorption (λmax) is sensitive to the solvent polarity. For this compound, a strong π → π* transition would be expected in the UV region, likely between 300 and 350 nm, with a weaker n → π* transition at a longer wavelength.

Table 2: Expected UV-Vis Absorption Data for this compound

Type of TransitionExpected Wavelength Range (λmax)Molar Absorptivity (ε)
π → π300 - 350 nmHigh
n → π> 350 nmLow

This table is predictive and based on the spectroscopic properties of analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

For enaminones, X-ray crystallography can confirm the stereochemistry around the C=C double bond (E or Z configuration) and the conformation around the C-N and C-C single bonds. Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen is a common feature in the crystal structures of related primary and secondary enaminones, leading to the formation of a stable six-membered ring-like structure. This hydrogen bond plays a significant role in stabilizing the planar conformation of the molecule.

While a crystal structure for this compound is not available in the cited literature, studies on analogous compounds provide valuable insights. For example, the crystal structure of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one reveals a monoclinic crystal system with a P2₁/c space group. The molecule adopts an s-cis conformation with respect to the keto group and the olefinic double bond. The dihedral angle between the prop-2-en-1-one group and the phenyl ring is 19.33 (6)°.

Based on these related structures, it is anticipated that this compound would crystallize in a common space group such as P2₁/c or P-1 and would exhibit a planar structure stabilized by an intramolecular N-H···O hydrogen bond.

Table 3: Predicted X-ray Crystallographic Parameters for this compound

ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Structural FeatureIntramolecular N-H···O hydrogen bond
ConformationPlanar

This table is predictive and based on the crystallographic data of analogous compounds.

Reactivity and Chemical Transformations of 3 Methylamino 1 Phenylprop 2 En 1 One

Reduction Reactions and Product Derivatization

The carbonyl group and the carbon-carbon double bond in 3-(Methylamino)-1-phenylprop-2-en-1-one are susceptible to reduction. A notable application is its role as a precursor in the synthesis of fluoxetine. The reduction of this compound yields 3-methylamino-1-phenyl-1-propanol, a key intermediate. google.com This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) in glacial acetic acid effectively reduces the enaminone to the corresponding amino alcohol. google.com The reaction involves the reduction of both the ketone and the C=C double bond.

Another method involves the catalytic hydrogenation of the related compound, 3-methylamino-1-propiophenone hydrochloride, using a Raney nickel catalyst under hydrogen pressure to produce 3-methylamino-1-phenylpropanol. google.com The resulting amino alcohol, 3-methylamino-1-phenylpropanol, can be further derivatized. A significant derivatization is its condensation with 4-chlorobenzotrifluoride (B24415) to synthesize fluoxetine. googleapis.com

Table 1: Reduction of this compound

Reagents Conditions Product Yield Reference
Sodium Borohydride, Glacial Acetic Acid 5-10° C, 30 min 3-Methylamino-1-phenyl-1-propanol 77% google.com

Nucleophilic and Electrophilic Substitution Reactions at the Enaminone Moiety

The enaminone moiety possesses both nucleophilic and electrophilic centers, allowing it to react with a variety of reagents. beilstein-journals.org The nitrogen atom and the α-carbon are electron-rich and thus nucleophilic, while the β-carbon is electron-deficient and electrophilic.

Electrophilic Substitution: The α-carbon is the primary site for electrophilic attack. An example of this reactivity is the C-selenocyanation of enaminones. In a reaction mediated by N-Bromosuccinimide (NBS), an electrophilic selenium source is generated, which then attacks the α-carbon of the enaminone. This is followed by cyclization to yield 2-aminoselenazole products. rsc.org

Nucleophilic Substitution: The β-carbon of the enaminone is susceptible to attack by nucleophiles. These reactions often proceed via a Michael-type conjugate addition. While specific examples for this compound are part of addition reactions, the general principle applies. Furthermore, in some substituted enaminones, the substituent at the β-position (like a halogen) can be replaced by a nucleophile. researchgate.net The versatility of enaminones allows for structural modification at multiple sites by varying the amine, the substitution on the C=C double bond, and the group attached to the carbonyl. researchgate.net

Photochemical Transformations

Enaminones are known to undergo photochemical transformations, with cis-trans (E/Z) photoisomerization being a common reaction upon exposure to UV light. researchgate.netnih.gov Irradiation can induce a reversible isomerization around the C=C double bond. researchgate.net For example, studies on structurally similar 3-amino-3-phenylprop-2-enenitriles have shown that direct irradiation leads to E/Z isomerization involving the singlet excited state. rsc.org Similarly, certain β-enamino diketones exhibit photochromism, with UV irradiation causing a decrease in the absorbance of the E-isomer and the appearance of the Z-isomer, often identified by the presence of clear isosbestic points in the absorption spectra. nih.govfrontiersin.org While some enaminones are photochemically active, others may be light-insensitive depending on their specific substituents. nih.govfrontiersin.org The majority of photochemical reactions involving enaminones include [2+2] cycloadditions and 6π-electrocyclizations. researchgate.net

Vinyl C=C Double Bond Cleavage Reactions

The carbon-carbon double bond in the enaminone system can be cleaved under specific conditions. This transformation is a significant synthetic tool for breaking down the carbon skeleton to produce smaller functionalized molecules. researchgate.net

Ozonolysis is a classical and effective method for the oxidative cleavage of C=C bonds in alkenes, including α,β-unsaturated ketones. rsc.orgwikipedia.orgresearchgate.net The reaction with ozone typically leads to the formation of aldehydes, ketones, or carboxylic acids, depending on the work-up conditions. wikipedia.org The mechanism proceeds through a primary ozonide intermediate which then decomposes. rsc.org

Other methods for the cleavage of the C=C bond in enaminones have been developed, including thermo-induced free-radical transformations and acid-catalyzed reactions under transition-metal-free conditions. researchgate.netresearchgate.net These reactions can be highly selective and offer alternatives to traditional ozonolysis, avoiding harsh oxidative conditions. researchgate.net For instance, an unprecedented cleavage of the C=C bond in N,N-disubstituted enaminones has been reported using elemental sulfur and N,N-dimethyl-4-aminopyridine (DMAP). researchgate.net

Addition Reactions (e.g., with Dimethyl Acetylene Dicarboxylate)

Enaminones readily participate in addition reactions, particularly with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). ijcce.ac.ir These reactions are of great significance for forming new carbon-carbon bonds. The reaction typically proceeds via a Michael-type conjugate addition, where the nucleophilic α-carbon of the enaminone attacks the alkyne. ijcce.ac.irresearcher.life

The specific products formed can be influenced by the nature of the amine substituent on the enaminone and the reaction conditions. researcher.lifersc.org For example, the reaction of (E)-β-enamino amides with DMAD can yield a variety of products including substituted benzenes, (E)-aminobutenedioates, and 2-pyridones. researcher.lifersc.org The process often involves the formation of a zwitterionic intermediate which can then undergo further transformations. ijcce.ac.irresearcher.life

Table 2: General Reactivity of Enaminones with DMAD

Enaminone Type Product Types Reference
Acyclic Enaminones Conjugated derivatives of fumaric acid ijcce.ac.ir

Reactions with Nitrogen Nucleophiles

Enaminones are crucial substrates for reactions with various nitrogen-based nucleophiles and electrophiles, leading to the synthesis of a vast range of bioactive heterocyclic compounds. nih.gov

The reaction of this compound with aromatic diazonium salts is a classic example of its nucleophilic character. The azo coupling occurs exclusively at the electron-rich α-carbon of the enaminone moiety. researchgate.netresearchgate.net This electrophilic substitution reaction uses the aryldiazonium cation as the electrophile. wikipedia.orglibretexts.org

The resulting products are highly colored azo compounds. libretexts.org These products, derived from enaminones with primary or secondary amino groups, typically exist in an equilibrium between two tautomeric forms: the azo form and the hydrazone form. researchgate.netresearchgate.net For compounds like the azo-coupled products of 3-methylamino-1-phenylbut-2-en-1-ones, the position of this tautomeric equilibrium is influenced by factors such as the solvent and the substitution pattern. researchgate.net In the solid state, the azo form is often predominant. researchgate.net In some cases, a second azo coupling can occur, leading to bis(phenyldiazenyl) derivatives. unife.it

Table 3: Compounds Mentioned in the Article

Compound Name Structure/Formula Role/Mention
This compound C₁₀H₁₁NO Subject of the article
3-Methylamino-1-phenyl-1-propanol C₁₀H₁₅NO Reduction product
Sodium Borohydride NaBH₄ Reducing agent
Raney Nickel - Reduction catalyst
Fluoxetine C₁₇H₁₈F₃NO Derivatization product
4-Chlorobenzotrifluoride C₇H₄ClF₃ Reagent for derivatization
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ Mediator for electrophilic substitution
Ozone O₃ Oxidant for C=C bond cleavage
Dimethyl Acetylenedicarboxylate (DMAD) C₆H₆O₄ Reagent for addition reactions

Reactions with Hydrazonoyl Chlorides

The reaction of β-enaminones such as this compound with hydrazonoyl chlorides provides a direct route to the synthesis of substituted pyrazoles. Hydrazonoyl chlorides serve as precursors to nitrile imines, which are highly reactive 1,3-dipoles. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), which facilitates the in situ generation of the nitrile imine from the hydrazonoyl chloride. koreascience.kr This intermediate then undergoes a [3+2] cycloaddition reaction with the enaminone. koreascience.kr

The reaction proceeds through the cycloaddition of the nitrile imine to the activated double bond of the enaminone. This is followed by the elimination of a methylamine (B109427) molecule to afford the stable aromatic pyrazole (B372694) ring. For instance, the reaction of an enaminone with N-phenyl benzohydrazonoyl chloride in benzene (B151609) under reflux with triethylamine leads to the formation of the corresponding pyrazole derivative in high yield. researchgate.net This transformation highlights the utility of enaminones as synthons for building five-membered heterocyclic rings. mdpi.comchim.it

The general scheme for this reaction involves the initial formation of a pyrazoline intermediate through the cycloaddition, which then undergoes aromatization via the elimination of the amine moiety. koreascience.kr The regioselectivity of the cycloaddition is a key aspect of this synthesis. koreascience.krnih.gov

Table 1: Synthesis of Pyrazole Derivatives from Enaminones and Hydrazonoyl Chlorides

Reactant 1Reactant 2ConditionsProductYield
EnaminoneN-phenyl benzohydrazonoyl chlorideBenzene, TEA, RefluxPyrazole derivative90% researchgate.net

Condensation with Azole Amines

This compound can undergo condensation reactions with various binucleophiles, including amino-substituted azoles, to generate fused heterocyclic systems. A prominent example is the reaction with 3-amino-1,2,4-triazole to form pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds are of significant interest due to their diverse pharmacological properties. researchgate.netrjpbr.com

The reaction mechanism is thought to proceed via an initial Michael-type addition of the exocyclic amino group of the aminotriazole to the β-carbon of the enaminone, followed by an intramolecular cyclization and dehydration. The ring-nitrogen of the triazole then attacks the carbonyl carbon of the former enaminone, leading to the fused bicyclic system after elimination of water and methylamine. mdpi.com

However, the reaction conditions can influence the final product, and the formation of by-products is possible. For example, studies on similar α,β-unsaturated systems have shown that under certain conditions, a simple substitution product, 3-(3-amino-1H-1,2,4-triazol-1-yl)-1,3-diphenylprop-2-en-1-one, can form as a by-product, which may lower the yield of the desired fused pyrimidine (B1678525). mdpi.com The synthesis of these fused heterocycles is a key strategy in medicinal chemistry for creating novel molecular scaffolds. researchgate.netjapsonline.com

Table 2: Representative Condensation Reaction to form Fused Heterocycles

Reactant 1Reactant 2Product Type
α,β-Unsaturated Ketone3-Amino-1,2,4-triazole mdpi.comchim.itresearchgate.nettriazolo[1,5-a]pyrimidine mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems (detailed in section 5)

The reactions detailed above, namely the cycloaddition with hydrazonoyl chlorides and the condensation with azole amines, are prime examples of how this compound is utilized in cyclization reactions to construct elaborate heterocyclic systems. nih.govresearchgate.net These transformations underscore the compound's role as a valuable building block in synthetic organic chemistry for accessing important molecular architectures like pyrazoles and triazolopyrimidines. Further detailed explorations of these and other cyclization pathways are elaborated in subsequent sections.

Applications in Organic Synthesis

Versatile Building Blocks for Heterocyclic Scaffolds

The enaminone 3-(methylamino)-1-phenylprop-2-en-1-one serves as a synthon for 1,3-dicarbonyl compounds, offering enhanced reactivity and selectivity in many transformations. Its ability to react with a diverse range of dinucleophiles and electrophiles is the foundation for its extensive use in constructing five- and six-membered rings, as well as more complex fused systems.

The synthesis of pyrazoles, a core structure in many pharmaceutical agents, is one of the most fundamental applications of β-enaminones. nih.gov The reaction of this compound with various hydrazine (B178648) derivatives provides a direct and efficient route to 1,3,5-trisubstituted pyrazoles through a cyclocondensation mechanism. In this reaction, the enaminone acts as a 1,3-dielectrophilic synthon, reacting with the dinucleophilic hydrazine. The reaction typically proceeds by an initial nucleophilic attack of a hydrazine nitrogen on the β-carbon of the enaminone, followed by elimination of methylamine (B109427) and subsequent intramolecular condensation and dehydration to yield the aromatic pyrazole (B372694) ring.

This reaction is highly modular, allowing for the synthesis of a library of pyrazole derivatives by simply varying the substituent on the hydrazine reactant.

Table 1: Synthesis of Pyrazole Derivatives

Reactant 1 Reactant 2 Product
This compound Hydrazine Hydrate (B1144303) 3-Phenyl-1H-pyrazole
This compound Phenylhydrazine 1,3-Diphenyl-1H-pyrazole
This compound Methylhydrazine 1-Methyl-3-phenyl-1H-pyrazole & 1-Methyl-5-phenyl-1H-pyrazole

Quinoline (B57606) scaffolds are prevalent in antimalarial drugs and other bioactive compounds. nih.govuop.edu.pk Classical methods like the Combes or Friedländer synthesis can be adapted to use this compound as the three-carbon building block.

In a Combes-type synthesis, an aniline (B41778) is reacted with the enaminone under acidic conditions. The initial step is the displacement of the methylamino group by the aniline to form a new enaminone, a 3-(arylamino)-1-phenylprop-2-en-1-one intermediate. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration, yields the quinoline derivative. iipseries.org

Alternatively, in a Friedländer-type annulation, the enaminone can react with an o-aminoaryl aldehyde or ketone. The reaction involves base- or acid-catalyzed condensation between the amino group of the aryl component and the carbonyl group of the enaminone, along with condensation between the enaminone's α-carbon and the aldehyde/ketone carbonyl, leading to the formation of the dihydropyridine (B1217469) ring, which then aromatizes. pharmaguideline.com

Thiazoles and thiadiazoles are five-membered heterocycles containing sulfur and nitrogen, known for a wide range of biological activities. mdpi.comnih.gov While the Hantzsch synthesis is a classic method for thiazoles, alternative routes can employ enaminones. nih.govwikipedia.org For instance, this compound can be reacted with a thiating agent, such as Lawesson's reagent, to convert the carbonyl group into a thiocarbonyl, yielding a β-enaminothione. This intermediate is then primed to react with α-haloketones to construct the thiazole (B1198619) ring.

For the synthesis of 1,3,4-thiadiazoles, a common precursor is thiosemicarbazide (B42300). researchgate.netcore.ac.uk The reaction of this compound with thiosemicarbazide would likely form a thiosemicarbazone intermediate, which can then be cyclized under acidic conditions to afford a 2-amino-1,3,4-thiadiazole (B1665364) derivative.

The synthesis of complex fused heterocycles like pyrazolo[5,1-c] acgpubs.orgorientjchem.orgtandfonline.comtriazines from simple precursors demonstrates the power of multi-step synthetic strategies. nih.gov A viable pathway starting from this compound involves the initial formation of a functionalized pyrazole.

For example, the enaminone can be reacted with cyanoacetylhydrazine. This reaction would form a pyrazole ring with a cyanoacetamide group at the N1 position. This intermediate, possessing both an electrophilic nitrile group and nucleophilic amide and pyrazole nitrogens, can then be induced to undergo intramolecular cyclization to form the triazine ring. A related strategy involves reacting a β-dicarbonyl compound with a heterocyclic diazonium salt to form a hydrazone, which subsequently cyclizes to the fused triazine system. nih.gov This highlights a potential, albeit multi-step, route from the enaminone precursor.

The synthesis of 2-pyridones is a well-documented application for β-enaminones. mdpi.comorganic-chemistry.org These reactions typically involve the condensation of the enaminone with a partner that provides the remaining three atoms of the pyridine (B92270) ring. A highly efficient method involves the rhodium-catalyzed C-H bond functionalization and annulation of enaminones with activated alkenes. Specifically, (Z)-3-(methylamino)-1-phenylprop-2-en-1-one has been shown to react with methyl acrylate (B77674) in the presence of a rhodium catalyst and a silver acetate (B1210297) co-catalyst to produce the corresponding 2-pyridone derivative. rsc.org

Table 2: Rhodium-Catalyzed Synthesis of a 2-Pyridone Derivative rsc.org

Reactant 1 Reactant 2 Catalyst / Additive Product
(Z)-3-(Methylamino)-1-phenylprop-2-en-1-one Methyl acrylate [Cp*RhCl₂]₂ / AgOAc Methyl 1-methyl-6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate

Another general route involves reacting the enaminone with active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base. This leads to substituted 2-pyridones, often with a cyano group at the 3-position. nih.gov

The versatility of this compound extends to the synthesis of various other fused polycyclic systems. By choosing a reaction partner that contains both a nucleophilic group to react at the enaminone's β-carbon and another functional group capable of subsequent ring closure, a range of fused heterocycles can be accessed. For example, the reaction of enaminones with ortho-difunctionalized anilines provides a straightforward entry into seven-membered heterocyclic rings fused to a benzene (B151609) ring. tandfonline.com

Table 3: Synthesis of Fused Heterocyclic Systems tandfonline.com

Reactant 1 Reactant 2 Product Class
3-(Dimethylamino)-1-(6-bromo-2-oxo-2H-chromen-3-yl)prop-2-en-1-one* o-Aminophenol Benzo[b] acgpubs.orgtandfonline.comoxazepine derivative
3-(Dimethylamino)-1-(6-bromo-2-oxo-2H-chromen-3-yl)prop-2-en-1-one* o-Aminothiophenol Benzo[b] acgpubs.orgtandfonline.comthiazepine derivative
3-(Dimethylamino)-1-(6-bromo-2-oxo-2H-chromen-3-yl)prop-2-en-1-one* o-Phenylenediamine Benzo[b] acgpubs.orgtandfonline.comdiazepine derivative

Note: This table uses a structurally related enaminone to illustrate the reaction principle.

These reactions showcase the enaminone's role as a versatile three-carbon component for annulation strategies, leading to the rapid construction of complex molecular architectures. tandfonline.comrsc.org

Role in All-Carbon Aromatic Scaffold Construction (e.g., Benzaldehydes, Naphthalenes)

Enaminones are recognized as valuable precursors for the synthesis of substituted polyaromatic scaffolds. psu.edu While direct synthesis of benzaldehydes from this compound is less common, the underlying reactivity of the enaminone moiety is exploited in various benzannulation reactions to construct naphthalene (B1677914) skeletons. These reactions typically involve the enaminone acting as a multicenter nucleophile or as a partner in cycloaddition cascades.

For instance, transition-metal-free benzannulation reactions have been developed for the construction of the naphthalene framework. researchgate.net One such strategy involves a tandem nucleophilic addition/cyclization/aromatization process where benzynes react with enone derivatives to yield polysubstituted naphthalenes. researchgate.net Furthermore, three-component coupling reactions involving alkynes, Fischer carbene complexes, and hydrazones can proceed through isoindole intermediates which then undergo intramolecular Diels-Alder reactions to form naphthalene derivatives. researchgate.net The versatility of enaminones as push-pull olefins makes them promising precursors for a variety of aromatic compounds through diverse synthetic routes. nih.gov

Stereoselective Synthesis of γ-Aminoalcohols

The reduction of β-enaminones provides a direct route to γ-aminoalcohols, which are important structural motifs in many biologically active compounds and pharmaceutical agents. The stereoselective reduction of the enaminone system, controlling the stereochemistry of both the newly formed amino and alcohol centers, is a significant area of research.

Enaminones can be used as starting materials for the stereoselective preparation of γ-aminoalcohols through reduction. nih.gov A one-pot reduction method for converting enaminones to syn-γ-aminoalcohols with high selectivity has been developed using lithium borohydride (B1222165) in the presence of cerium chloride as a Lewis acid. This approach offers superior selectivity compared to classical reduction methods for these substrates. The development of tandem aza-Michael addition–asymmetric transfer hydrogenation processes allows for the preparation of chiral γ-secondary aminoalcohols from enones and amines, highlighting the utility of controlling stereochemistry in these systems. These methods underscore the value of enaminones as precursors to stereochemically defined aminoalcohols.

Preparation of Vinylogous Peptides

Vinylogous peptides, where a C=C double bond is inserted into the peptide bond, are of interest as peptidomimetics with altered conformational properties and resistance to enzymatic degradation. Enaminones derived from α-amino acids are key precursors for the synthesis of these modified peptides.

The synthesis of vinylogous peptides can be achieved using enaminones that are readily available from Boc-protected α-amino acids. The core strategy involves the substitution of the dimethylamino group in an enaminone with an amino ester to form the vinylogous peptide linkage. This coupling at the C-terminus provides access to N-terminal vinylogues. For coupling at the N-terminus, the acid-labile enamino moiety requires temporary protection before acylation and subsequent deprotection to yield tripeptides with a central vinylogous amide unit. This methodology demonstrates the direct application of enaminone chemistry in modifying peptide backbones.

Applications in Coordination Chemistry: Ligand Synthesis (e.g., Acacen-type Ligands)

In coordination chemistry, enaminones are crucial building blocks for the synthesis of multidentate ligands, such as the acacen-type ligands. These ligands are known for their ability to form stable complexes with a variety of metal ions, which can have applications in catalysis and materials science.

A highly modular and efficient method for the preparation of a library of acacen-type ligands involves the combinatorial acid-catalyzed transamination reaction between various primary diamines and enaminones. In this process, the bis-enaminone products formed act as tetradentate ligands capable of coordinating with metal ions like copper(II), nickel(II), cobalt(II), and palladium(II). The structure and configuration of the resulting ligand can be influenced by the substituents on the enaminone precursor. The resulting metal complexes have been explored for their catalytic activity, for example, in cycloaddition reactions.

Table 1: Examples of Diamines and Enaminones Used in Acacen-type Ligand Synthesis

Diamine Component Enaminone Component
Ethylenediamine 4-(N,N-Dimethylamino)pent-3-en-2-one
1,3-Diaminopropane 3-(N,N-Dimethylamino)-1-phenylprop-2-en-1-one
1,4-Diaminobutane 3-(N,N-Dimethylamino)-1-(thien-2-yl)prop-2-en-1-one

This table is illustrative and based on the general methodology described in the source.

Polymer Chemistry Applications: Amino-Enaminone 'Click' Polymerization for Polyenaminones

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The reactivity of enaminones has been harnessed in this context for the synthesis of polyenaminones through an amino-enaminone 'click' polymerization.

This method involves the acid-catalyzed transamination of α,α′-bis-enaminones with primary diamines. This polymerization allows for the combinatorial preparation of structurally diverse polyenaminones from readily available starting materials. The process is characterized by the formation of oligomers that subsequently undergo step-wise polymerization to produce high molecular weight polymers. The resulting polyenaminones are typically insoluble in most organic solvents and exhibit thermal stability, making them interesting materials for various applications.

Combinatorial Synthesis Methodologies Utilizing Enaminones

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of compounds for drug discovery and materials science. The versatile reactivity of enaminones makes them ideal building blocks for the construction of such libraries.

Enaminones can be readily synthesized from three commercially available components: a primary amine, an alkyne, and bromo diazoacetone, providing facile access to an enaminone library. These libraries of cyclic enaminones can then be used in the synthesis of diverse collections of alkaloids and other heterocyclic compounds. The "split synthesis" method, a cornerstone of solid-phase combinatorial library synthesis, can be employed with enaminone chemistry to produce a vast number of unique compounds. This approach allows for the efficient exploration of chemical space and the identification of molecules with desired biological or material properties.

Synthesis of Complex Natural Product Analogues (e.g., Nuphar Alkaloids via Cyclic Enaminone Chemistry)

Cyclic enaminones are particularly powerful intermediates for the total synthesis of complex alkaloids. Their inherent functionality and stereochemistry can be manipulated to construct the intricate polycyclic frameworks found in many natural products.

The synthesis of Nuphar alkaloids, a family of quinolizidine (B1214090) and indolizidine alkaloids, provides a compelling example of the utility of cyclic enaminone chemistry. Enantiospecific syntheses of Nuphar alkaloid cores have been accomplished using enaminone-based methodologies. These synthetic routes often start from chiral precursors like α-amino acids to construct enantiopure cyclic enaminones. The versatile reactivity of the cyclic enaminone core then allows for further functionalization and annulation to build the complex, multi-ring systems characteristic of these natural products. This strategy has proven to be scalable and reliable, providing access to these biologically active molecules.

Theoretical and Computational Chemistry Investigations

Electronic Structure Studies (e.g., Frontier Molecular Orbitals - HOMO-LUMO analysis)

The electronic properties of a molecule are fundamental to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

For 3-(Methylamino)-1-phenylprop-2-en-1-one, the HOMO is expected to be localized on the electron-rich methylamino and phenyl groups, while the LUMO would likely be centered on the α,β-unsaturated ketone moiety. This distribution facilitates intramolecular charge transfer, a characteristic feature of chalcone-like structures. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Chalcone (B49325) Derivative (Note: This data is for a related compound and is illustrative for this compound)

Parameter Energy (eV)
EHOMO -6.25
ELUMO -2.15
Energy Gap (ΔE) 4.10

This interactive table showcases typical values obtained from DFT calculations on similar molecules.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, red and yellow areas typically denote negative potential (attractive to electrophiles), while blue regions indicate positive potential (attractive to nucleophiles).

For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The nitrogen atom of the methylamino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the phenyl ring would show positive potential.

Conformer Analysis and Tautomeric Equilibria

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformer analysis aims to identify the most stable conformer(s) by calculating their relative energies. For this compound, rotation around the C-N and C-C single bonds would lead to various conformers. Computational methods can determine the potential energy surface and identify the global minimum energy structure. kfupm.edu.sa

Furthermore, this compound can exhibit keto-enol tautomerism. Theoretical calculations are essential to determine the relative stabilities of the tautomers and predict the equilibrium distribution in different environments. researchgate.net The stability can be influenced by intramolecular hydrogen bonding and solvent effects. nih.gov

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy (FT-IR and Raman) is a key experimental technique for molecular characterization. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. kfupm.edu.sa

Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode in terms of the contributions from internal coordinates (stretching, bending, etc.). kfupm.edu.sa This allows for a precise understanding of the molecular vibrations.

Thermodynamic Property Calculations

Computational methods can be used to calculate various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations provide insights into the stability and reactivity of the molecule under various conditions. The data is derived from the calculated vibrational frequencies and molecular partition functions.

Table 2: Representative Calculated Thermodynamic Properties for a Chalcone Derivative (Note: This data is for a related compound and is illustrative for this compound)

Property Value
Enthalpy (kcal/mol) -450.78
Entropy (cal/mol·K) 105.23
Gibbs Free Energy (kcal/mol) -482.15

This interactive table presents typical thermodynamic data obtained from computational analysis.

Non-Linear Optical (NLO) Property Predictions and Electron Donor-Acceptor Effects

Molecules with significant intramolecular charge transfer, like many chalcone derivatives, often exhibit non-linear optical (NLO) properties. nih.gov These properties are of interest for applications in optoelectronics. Computational chemistry can predict NLO properties such as the first-order hyperpolarizability (β). researchgate.net The presence of the electron-donating methylamino group and the electron-accepting phenylprop-2-en-1-one framework suggests that this compound could possess NLO activity. Calculations can quantify this potential and guide the design of new NLO materials. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. jbcpm.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.com

For this compound, docking studies could be performed against various biological targets to explore its potential pharmacological activities. The simulation would predict the binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues in the active site of the target protein.

Molecular Dynamics Simulations to Investigate Conformational Behavior and Interactions

To date, specific molecular dynamics (MD) simulations focusing on the conformational behavior and intermolecular interactions of "this compound" have not been extensively reported in peer-reviewed literature. MD simulations are a powerful computational method used to study the dynamic nature of molecules over time, providing insights into how they fold, move, and interact with their environment, such as solvents or biological receptors. nih.govnih.gov

The application of MD simulations to similar flexible molecules, like PROTACs (PROteolysis TArgeting Chimeras), highlights the importance of understanding the full conformational ensemble rather than a single static structure. mdpi.com For molecules with rotatable bonds, such as the C-C and C-N bonds in the enaminone backbone of "this compound," MD simulations could reveal the preferred dihedral angles, the energy barriers between different conformations, and the influence of the solvent on the molecule's shape. Such studies are crucial for understanding how the molecule might adapt its shape to fit into an enzyme's active site or traverse a cell membrane. nih.gov

While direct studies are lacking, the principles of MD applied to other flexible organic molecules suggest that "this compound" would exhibit significant conformational flexibility, particularly around the enamine and phenyl group single bonds. Future MD studies would be invaluable for elucidating its three-dimensional behavior and interaction patterns.

Quantum Chemical Studies on Reactivity and Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. nih.gov Although specific DFT studies on "this compound" are not prevalent, research on analogous β-enaminones and chalcones provides a strong basis for understanding its chemical behavior. researchgate.netmdpi.com

β-Enaminones are recognized as versatile synthons in organic chemistry, a characteristic attributed to their unique electronic structure featuring a conjugated system with both nucleophilic and electrophilic centers. researchgate.netrsc.org The general structure is a push-pull system, where the amino group (electron-donating) pushes electron density through the C=C double bond to the carbonyl group (electron-withdrawing).

Computational studies on similar structures, such as 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, have used DFT at the B3LYP/6-311G** level to identify reactive sites. mdpi.com In this chalcone, the oxygen atoms and the π-system were found to be the primary sites for electrophilic attack. mdpi.com By analogy, for "this compound," the nitrogen atom, the carbonyl oxygen, and the α-carbon of the enaminone system are expected to be key reactive centers.

Global Reactivity Descriptors:

DescriptorValue (for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one)Significance
Hardness (η)1.94 eVMeasures resistance to change in electron distribution.
Softness (S)0.51 eV⁻¹The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ)-4.01 eVMeasures the power to attract electrons.
Electrophilicity (ω)4.14 eVMeasures the propensity to accept electrons.
Data sourced from a DFT study on an analogous chalcone compound. mdpi.com

Reaction Mechanisms:

The conjugated enaminone structure allows for a variety of reaction pathways. Theoretical studies on the reactions of β-enaminones often explore their ambident nucleophilic character. The nitrogen atom and the α-carbon can both act as nucleophiles. The proposed mechanism for many reactions of β-enaminones involves the initial formation of an intermediate through one of these nucleophilic sites, followed by cyclization or other rearrangement steps. mdpi.com

For instance, in transition-metal-catalyzed C-H functionalization reactions, the enaminone moiety can direct the catalyst to a specific site, enabling the formation of complex heterocyclic structures. rsc.org DFT calculations are crucial in these studies to determine the potential energy surfaces of different reaction pathways, identify transition states, and predict the most likely products, rationalizing experimentally observed outcomes. nih.gov

Biological Activity Investigations in Vitro and Mechanistic Studies

Antimicrobial Activity Studies

The antimicrobial potential of chalcones and their nitrogen-containing analogs, enaminones, has been a subject of significant research interest. These investigations have explored their efficacy against a range of pathogenic bacteria and fungi.

Studies on chalcone (B49325) derivatives have demonstrated notable antibacterial properties. A closely related compound, (E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-one , was synthesized and tested for its ability to inhibit bacteria that contaminate blood products. The results indicated that this compound possesses significant activity against the Gram-positive bacterium Staphylococcus aureus. Using the paper disc diffusion method, the compound showed an inhibition zone of 8.9 mm at a concentration of 25 ppm, highlighting its potential as an antibacterial agent. Chalcone compounds are known to have various pharmacological activities, and this antibacterial effect is highly influenced by the type and position of substituents on the chalcone structure.

Table 1: Antibacterial Activity of a Chalcone Derivative

CompoundBacterial StrainConcentration (ppm)Inhibition Zone (mm)
(E)-3-(4-(dimethylamino)phenyl)-1-phenylprop-2-en-1-oneStaphylococcus aureus258.9

The antifungal properties of chalcone and enaminone derivatives have been evaluated against various human and plant pathogenic fungi. A series of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were synthesized and showed significant antifungal activities in preliminary evaluations. nih.gov Similarly, research into pyrrole-based enaminones demonstrated potent antifungal effects against six Candida species, including multidrug-resistant strains. mdpi.com In many cases, these compounds exhibited a more robust antifungal effect compared to reference drugs. mdpi.com

Further studies on other related heterocyclic structures have also yielded promising results. For example, some newly synthesized 3-(2-(substituted 1,3,4-thiadiazol-2-ylamino)acetyl)-4-hydroxy-1-phenylquinolin-2(1H)-ones showed potent antifungal activity against Candida albicans and Aspergillus niger, with some derivatives being more effective than the standard drug Fluconazole. journalgrid.com Additionally, novel 1,2,4-oxadiazole (B8745197) derivatives have been designed that show excellent activity against plant pathogens like Sclerotinia sclerotiorum. mdpi.com These findings underscore the potential of the broader chemical class to which 3-(Methylamino)-1-phenylprop-2-en-1-one belongs as a source for new antifungal agents.

Anticancer Potential and Cytotoxic Effects

The investigation of enaminones and chalcones as anticancer agents has revealed significant cytotoxic effects against various cancer cell lines, often triggering cell death through specific molecular pathways.

While direct cytotoxic data for this compound is scarce, numerous studies have documented the potent in vitro activity of its analogs against human cancer cell lines, particularly the chronic myelogenous leukemia (CML) cell line, K562.

Several isoxazole (B147169) curcumin (B1669340) analogs, which share a similar core structure, demonstrated significant cytotoxicity against K562 cells. mdpi.com For instance, derivatives where the bis-ketone moiety of curcumin was replaced with an isoxazole ring were found to be particularly potent, with some showing IC50 values as low as 0.5 µM, a 34-fold increase in activity compared to curcumin. mdpi.com

Other research has focused on synthesizing novel derivatives to specifically target CML. Studies on indole/isatin conjugated phenyl-amino-pyrimidine derivatives and α-aminophosphonates of imatinib (B729) derivatives have identified compounds with considerable inhibitory action against K562 cancer cells. researchgate.net Similarly, newly developed brominated benzofuran (B130515) derivatives have shown selective cytotoxic action towards K562 cells while having no toxic effect on healthy human keratocytes. nih.gov Synthetic chalcone derivatives have also been tested, with some showing IC50 values against K562 cells in the low micromolar range. mdpi.com

Table 2: In Vitro Cytotoxicity of Related Compounds on K562 Cancer Cell Line

Compound Class/DerivativeCell LineReported Activity (IC50)Reference
Isoxazole Curcumin Analog (derivative 2)K5620.5 ± 0.1 µM mdpi.com
Indole/isatin pyrimidine (B1678525) derivative (1e)K5628.77 ± 0.55 µM researchgate.net
Brominated Benzofuran derivative (6)K562Selective action, non-toxic to healthy cells nih.gov
Synthetic Chalcone derivative (18)K5624.33 ± 0.19 µM mdpi.com
Synthetic Chalcone derivative (22)K5623.91 ± 0.14 µM mdpi.com

The cytotoxic effects of these compounds are often mediated by the induction of programmed cell death, or apoptosis, and interference with the cell division cycle. Apoptosis is a regulated process involving cysteine proteases known as caspases. mdpi.com

Studies on active derivatives show they can trigger apoptosis through these mechanisms. For example, active benzofuran derivatives were found to induce apoptosis in K562 leukemia cells, a process confirmed by the activation of caspase-3 and caspase-7. nih.gov Flow cytometry analysis of K562 cells treated with potent synthetic chalcones also confirmed the induction of apoptosis. mdpi.com

Furthermore, many flavonoids and related compounds can arrest the cell cycle at specific phases, preventing cancer cells from proliferating. The tumor suppressor protein p53 plays a crucial role in this process by activating the transcription of genes like p21, which can halt the cell cycle at the G1/S or G2/M checkpoints. nih.govnih.gov For instance, the flavonoid Prunetrin was shown to arrest the cell cycle in the G2/M phase in liver cancer cells. mdpi.com This arrest is often linked to the apoptotic pathway; if a cell cannot repair damage during the arrest, it is directed towards apoptosis. mdpi.com This is frequently accompanied by the cleavage of key proteins like PARP and caspase-3, which are hallmarks of apoptosis. mdpi.com The activation of the p38 MAPK signaling pathway has also been implicated in the cell cycle arrest and apoptotic mechanisms induced by these types of compounds. mdpi.com

Antioxidant Activity (e.g., Free Radical Scavenging Properties)

Antioxidants are compounds that can inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. The antioxidant and free radical scavenging properties of chalcones and related phenolic compounds are well-documented. scienceopen.com

The ability to scavenge free radicals is often measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) reduction test. nih.gov A study on a series of 3-pyrroline-2-one derivatives identified one compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, as a promising radical scavenger based on the DPPH assay. rsc.org Quantum chemistry calculations supported this finding, suggesting it could be an effective scavenger of hydroxyl radicals (HO•). rsc.org

Other related compounds have also shown significant antioxidant potential. A series of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones were evaluated and found to possess antioxidant activity. nih.gov Similarly, studies on the phenylbutanone derivative myzodendrone (B162125) and the flavan-3-ol (B1228485) catechin, which are structurally related phenols, demonstrated that they were highly effective free radical scavengers when compared to the standard antioxidant Trolox. nih.gov The antioxidant capacity of these molecules is a key aspect of their diverse biological profile, contributing to their potential therapeutic applications.

Anti-Inflammatory Effects (e.g., Inhibition of Inflammatory Mediators)

The anti-inflammatory potential of the enaminone class of compounds has been a subject of significant investigation. Research has identified that these molecules can modulate key pathways involved in the inflammatory response.

Cyclic enaminones, in particular, have emerged as a promising chemotype for the development of selective cyclooxygenase-2 (COX-2) inhibitors. organic-chemistry.org In one study, a series of novel cyclic enaminones were designed and synthesized, leading to the identification of three compounds (compounds 7d, 8, and 9 in the study) that predominantly inhibited COX-2 with high selectivity indices over COX-1 (74.09, 19.45, and 108.68, respectively). organic-chemistry.org These compounds demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with efficacy comparable to or greater than the standard drugs celecoxib (B62257) and diclofenac. organic-chemistry.org The most active of these, compound 9, also exhibited potent analgesic effects in thermal and mechanical hyperalgesia tests. organic-chemistry.org

Further studies on other enaminone derivatives have reinforced their anti-inflammatory credentials. The enaminone E121, for instance, has shown significant therapeutic potential in a murine model of colitis by reducing plasma levels of interleukin-2 (B1167480) (IL-2) and modulating pro-inflammatory signaling molecules. mdpi.com This highlights the ability of enaminones to interfere with the production and action of inflammatory mediators. The broader class of chalcones (1,3-diphenyl-2-propen-1-one), which are structurally related to enaminones, are also well-documented for their anti-inflammatory effects through mechanisms that include the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes. nih.gov

Antiparasitic Properties

The enaminone scaffold has proven to be a fertile ground for the discovery of novel agents against a range of protozoan parasites, including those responsible for leishmaniasis, malaria, and Chagas disease. nih.govnih.govrsc.org

A series of side chain-modified quinolinyl β-enaminones, previously noted for their activity against Plasmodium falciparum (the deadliest malaria parasite) and filarial worms, have also been evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govCurrent time information in Chennai, IN. Several of these derivatives displayed significant in vitro efficacy against both the promastigote and amastigote stages of the parasite, with IC₅₀ values below 6 µM. nih.gov Mechanistic studies on the most promising compound from this series revealed that it induces apoptosis in the parasite by inhibiting the mitochondrial complex II, leading to a cascade of events including reduced mitochondrial membrane potential, decreased ATP levels, and increased reactive oxygen species (ROS). nih.govCurrent time information in Chennai, IN.

The antiparasitic applications of enaminones extend to Trypanosoma cruzi, the parasite that causes Chagas disease. rsc.org While direct studies on this compound are limited, related structures such as furanaphthoquinones, which can be synthesized from enamines, have shown activity against the epimastigote form of T. cruzi. rsc.org The activity of these compounds is proposed to involve the inhibition of sterol 14α-demethylase (CYP51) and the rupture of the parasite's plasma membrane. rsc.org The broad and potent activity of these varied enaminone structures underscores their potential as a versatile scaffold for developing new treatments for neglected tropical diseases. nih.govCurrent time information in Chennai, IN.nih.gov

Enzyme Inhibition Studies (e.g., α-Glucosidase inhibition for related chalcones)

While the specific α-glucosidase inhibitory activity of this compound is not extensively documented, numerous studies on related enaminone and chalcone structures have demonstrated significant potential in enzyme inhibition, particularly targeting enzymes relevant to metabolic diseases and other pathologies. wikipedia.orgmetu.edu.tr

A notable area of investigation is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. wikipedia.orgmetu.edu.tr A study focusing on enaminone-based carboxylic acids revealed potent inhibitory activity against several human (h) CA isoforms, including hCA II, IX, and XII. wikipedia.orgmetu.edu.tr The inhibitory constants (Kᵢ) varied based on the structural arrangement, with certain para-substituted derivatives showing sub-micromolar inhibition. wikipedia.orgmetu.edu.tr For example, compounds 5m and 5q (from the study) were the most effective inhibitors against the tumor-associated isoform hCA IX, with Kᵢ values of 0.92 µM and 0.76 µM, respectively. wikipedia.org

The following table summarizes the inhibitory activity of selected enaminone-based carboxylic acids against key human carbonic anhydrase isoforms.

CompoundhCA I (Kᵢ, µM)hCA II (Kᵢ, µM)hCA IX (Kᵢ, µM)hCA XII (Kᵢ, µM)
5a >10039.412.515.7
5f >10072.815.313.9
5l 75.39.81.20.97
5m 68.811.20.921.5
5q 79.47.40.766.2
7a >10064.311.410.5
7b >10016.78.39.4
Data sourced from a study on enaminone-based carboxylic acids as carbonic anhydrase inhibitors. wikipedia.org

Additionally, chalcones, which share the α,β-unsaturated carbonyl system, are recognized as inhibitors of α-glucosidase and α-amylase, enzymes targeted in the management of type 2 diabetes. nih.gov This suggests that the broader class of compounds, including enaminones, warrants further investigation for similar activities.

Interaction with Biomolecules (e.g., DNA Binding Studies)

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in cancer chemotherapy. wikipedia.org While direct biophysical studies detailing the binding of this compound to DNA are not widely available, research on related enaminone derivatives suggests potential mechanisms of interaction.

One study on novel N-arylpyrazole-containing enaminones proposed that their antitumor activity is linked to their ability to intercalate within DNA strands. nih.gov This hypothesis is based on structure-activity relationship (SAR) analyses, which suggest that the presence of nitrogenous fused heterocycles with multiple hydrogen-accepting centers is crucial for this activity. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. metu.edu.tr

Furthermore, investigations into N-propargylic β-enaminones have shown that these compounds can induce apoptosis in breast cancer cells. nih.gov This apoptotic effect was mediated by a significant increase in cellular reactive oxygen species (ROS). nih.gov Elevated ROS levels are known to cause oxidative damage to cellular components, including DNA, which can trigger programmed cell death pathways. While this represents an indirect mechanism of DNA interaction, it highlights a pathway through which enaminones can exert cytotoxic effects. The development of DNA-compatible synthesis methods for enaminones, where the synthesis is carried out on a DNA scaffold, further underscores the close relationship and potential for interaction between these chemical structures and nucleic acids, facilitating the creation of large libraries for drug discovery. rsc.orgnih.gov

Evaluation as Precursors for Potential Drug Candidates

The enaminone scaffold is highly valued in synthetic organic chemistry as a versatile and reactive building block for the construction of more complex, biologically active molecules, particularly nitrogen-containing heterocycles. enamine.netresearchgate.netnih.gov The inherent electrophilic and nucleophilic sites within the enaminone structure allow it to participate in a wide variety of chemical transformations. nih.govnih.gov

Enaminones are frequently employed as key intermediates in the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory and antitumor activities. researchgate.netmdpi.com The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound (or its enaminone equivalent) with hydrazine (B178648). researchgate.net For example, α,β-unsaturated ketones, which can be derived from enaminones, undergo cyclocondensation with hydrazine hydrate (B1144303) to yield pyrazoline derivatives. mdpi.com

Similarly, enaminones are crucial precursors for the synthesis of pyrimidines, another fundamental heterocyclic core found in numerous therapeutic agents and as essential building blocks of DNA and RNA. The synthesis can be achieved by reacting enaminones with amidinium salts or by the cyclization of β-formyl enamides with urea. organic-chemistry.org The ability to readily convert simple, acyclic enaminones into diverse and complex heterocyclic systems makes them indispensable tools in drug discovery and development, enabling the generation of libraries of novel compounds for biological screening.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The synthesis of β-enaminones traditionally involves the condensation of β-dicarbonyl compounds with primary or secondary amines, often requiring harsh conditions such as azeotropic water removal. imist.ma Future research will undoubtedly focus on creating more efficient, selective, and environmentally benign synthetic methodologies.

Key areas for exploration include:

Catalyst Innovation: While various catalysts like gold (I), bismuth (III), and cerium (IV) have been employed to improve reaction efficiency, acgpubs.orgnih.gov the development of novel, cheaper, and more sustainable catalysts remains a priority. Research into earth-abundant metal catalysts or metal-free catalytic systems could provide cost-effective and greener alternatives. mdpi.comajgreenchem.com

Green Reaction Conditions: Emphasis will be placed on methods that minimize or eliminate the use of hazardous solvents. ajgreenchem.com Techniques such as solvent-free synthesis, reactions in water, or the use of ionic liquids are promising avenues. imist.maacgpubs.org Furthermore, energy-efficient methods like mechanochemical grinding and microwave-assisted synthesis, which can reduce reaction times and improve yields, warrant deeper investigation. imist.maorganic-chemistry.org

Enhanced Selectivity: Developing synthetic routes that offer high regio- and chemo-selectivity is crucial, especially when creating complex molecular architectures. acgpubs.org Future work should aim for precise control over the enaminone geometry (Z/E isomerism), which can significantly influence the compound's reactivity and biological activity.

Synthetic Approach Catalyst/Conditions Potential Advantages Reference
Catalyst-Free CondensationHigh Temperature (120 °C)Simplicity, no catalyst contamination ajgreenchem.com
Gold/Silver Catalysis[(PPh3)AuCl]/AgOTfHigh efficiency, mild room temperature conditions nih.gov
Bismuth CatalysisBismuth (III) trifluoroacetate (B77799) in waterHigh regio- and chemo-selectivity, aqueous medium acgpubs.org
Microwave-Assisted SynthesisSolvent-free or benign solventsRapid reaction times, improved yields imist.ma

Comprehensive Mechanistic Studies of Chemical Transformations

The reactivity of enaminones is complex, as they possess both nucleophilic and electrophilic sites. researchgate.net A thorough understanding of the mechanisms governing their reactions is essential for predicting outcomes and designing new transformations. Future mechanistic studies should focus on:

Reaction Pathways: Elucidating the precise pathways of cyclization, addition, and rearrangement reactions. For instance, investigations into whether a reaction proceeds via a 6-endo-dig cyclization or an addition-elimination pathway can be controlled by reagent selection. nih.gov

Tautomeric and Isomeric Equilibria: Studying the factors that influence the equilibrium between keto-enamine, enol-imine, and keto-imine tautomers, as well as cis/trans isomers. imist.maresearchgate.net These forms can exhibit different reactivities, and controlling the dominant form is key to selective synthesis.

Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to model reaction intermediates and transition states. acs.orgresearchgate.net This can provide insights that are difficult to obtain experimentally and can help in predicting the most favorable reaction pathways.

Rational Design and Synthesis of Advanced Derivatives with Tuned Properties

The enaminone scaffold is a versatile building block for a vast range of more complex molecules, particularly nitrogen-containing heterocycles. orientjchem.orgrsc.org Future research will focus on the rational design and synthesis of advanced derivatives of 3-(methylamino)-1-phenylprop-2-en-1-one with specific, tailored properties. This involves:

Heterocyclic Synthesis: Expanding the library of heterocyclic systems (e.g., pyridines, pyrazoles, quinolines) synthesized from this precursor. acgpubs.orgresearchgate.net This can be achieved through multi-component reactions or site-selective C-H functionalization and annulation strategies. rsc.orgzendy.io

Functionalization: Introducing a wide variety of functional groups onto the phenyl ring or the enamine nitrogen. This allows for fine-tuning of electronic properties, solubility, and steric hindrance, which in turn influences the molecule's chemical and biological behavior.

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate large libraries of derivatives for high-throughput screening in drug discovery and materials science. uni-lj.si

Deeper Exploration of Structure-Activity Relationships through Combined Experimental and Computational Approaches

Understanding how the specific structure of a molecule relates to its activity is fundamental to designing new drugs and materials. For derivatives of this compound, future research should integrate experimental screening with computational analysis to build robust Structure-Activity Relationship (SAR) models.

Biological Screening: Systematically testing derivatives for various biological activities, such as anticonvulsant, anticancer, and antimicrobial effects, has already shown promise for the broader enaminone class. researchgate.nettandfonline.comacs.orgresearchgate.net

Conformational Analysis: Investigating how substituent changes affect the molecule's preferred conformation and how this, in turn, impacts its ability to bind to biological targets like enzymes or receptors. nih.govnih.gov

Quantitative SAR (QSAR): Developing QSAR models that correlate physicochemical properties (e.g., lipophilicity, electronic parameters) with biological activity. This allows for the predictive design of more potent and selective compounds.

Derivative Class Targeted Activity Key Structural Features Reference
N-Aryl EnaminonesAnticonvulsantSubstitution pattern on the N-aryl group acs.org
Enaminone-Carboxylic AcidsCarbonic Anhydrase InhibitionLinker length and position of the carboxylic acid nih.gov
Coumarin-Enaminone HybridsAnticancerSpecific heterocyclic fusion tandfonline.com

Investigation of Emerging Applications in Materials Science and Catalysis

The utility of enaminones extends beyond medicinal chemistry into materials science and catalysis. Future work should explore the potential of this compound and its derivatives in these fields.

Polymer Chemistry: Enaminones can be used as monomers in polymerization reactions to create novel polyenaminones. uni-lj.si These polymers may possess interesting properties such as thermal stability, degradability, and redox activity, making them suitable for applications in energy storage or as functional materials. uni-lj.si

Coordination Chemistry and Homogeneous Catalysis: The N-C=C-C=O moiety is an excellent chelating ligand for metal ions. researchgate.netuni-lj.si Research into the synthesis of metal complexes with enaminone ligands could lead to new catalysts for a variety of organic transformations. uni-lj.si

Organocatalysis: Chiral enaminones can themselves act as organocatalysts, facilitating asymmetric reactions. mdpi.com Designing and synthesizing chiral derivatives of this compound could yield novel, efficient catalysts for stereoselective synthesis.

Further Elucidation of Biological Mechanisms of Action through Targeted In Vitro Studies

While various biological activities have been reported for enaminones, the precise molecular mechanisms often remain unclear. Targeted in vitro studies are crucial to uncover how these compounds exert their effects. Future research directions include:

Enzyme Inhibition Assays: Identifying specific enzymes that are inhibited by enaminone derivatives. For example, certain enaminone-based carboxylic acids have been shown to be effective inhibitors of carbonic anhydrase isoforms, which are implicated in cancer. nih.gov

Cell-Based Assays: Using human tumor cell lines, such as the NCI-60 panel, to screen for anticancer activity and to gain initial insights into the mechanism of cell death (e.g., apoptosis). tandfonline.com

Receptor Binding Studies: Investigating the interaction of enaminone derivatives with specific cellular receptors to understand their mechanism of action, particularly for neurological activities like anticonvulsant effects. researchgate.net

Antimicrobial Studies: Determining the minimum inhibitory concentration (MIC) against various strains of bacteria and fungi to identify lead compounds for new antimicrobial agents and to study their effect on microbial growth and viability. orientjchem.orgjournalirjpac.com

By pursuing these diverse research avenues, the scientific community can continue to build upon the versatile chemical foundation of this compound, paving the way for new discoveries and applications across multiple scientific disciplines.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(methylamino)-1-phenylprop-2-en-1-one and its derivatives?

The compound is typically synthesized via Claisen-Schmidt condensation, where acetophenone derivatives react with methylamine-containing aldehydes or ketones under acidic or basic catalysis. For example, in analogous chalcone syntheses, concentrated HCl is used as a catalyst, followed by neutralization and recrystallization from ethanol . Modifications include substituting acetophenone with halogenated or methoxy-substituted ketones to diversify the scaffold .

Q. How can the structural purity of this compound be validated experimentally?

X-ray crystallography (via SHELX programs) is the gold standard for confirming molecular geometry and stereochemistry . Complementary techniques include FTIR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹, NH deformation at ~1550 cm⁻¹) and NMR for verifying proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, enone protons at δ 6.5–7.0 ppm) . High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Q. What preliminary pharmacological screening approaches are suitable for this compound?

In vitro assays for antimicrobial activity (e.g., MIC against E. coli or S. aureus), anti-tubercular testing (e.g., H37Rv strain inhibition), and cytotoxicity (e.g., MTT assays on cancer cell lines) are common. Computational docking studies against targets like enoyl-ACP reductase (for tuberculosis) or tyrosine kinases (for anticancer activity) can guide experimental design .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the reaction pathways for synthesizing this compound?

DFT calculations (e.g., B3LYP/6-31G* basis set) model transition states and intermediates in condensation reactions. Exact exchange terms improve accuracy in predicting activation energies and regioselectivity, reducing trial-and-error in experimental conditions . For example, DFT can identify favorable protonation sites in acidic catalysis, enhancing yield .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Discrepancies between calculated (DFT) and observed NMR shifts may arise from solvent effects or dynamic motion. Hybrid methods like QM/MM (quantum mechanics/molecular mechanics) simulations reconcile these by accounting for solvation . For crystallographic ambiguities (e.g., disordered atoms), SHELXL refinement with TWIN/BASF commands improves model accuracy .

Q. How can structure-activity relationships (SARs) be systematically explored for derivatives of this scaffold?

Design orthogonal libraries by varying substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) and the methylamino moiety. Use multivariate statistical analysis (e.g., PCA or PLS) to correlate electronic parameters (Hammett σ) with bioactivity. For instance, 4-methoxy derivatives enhance π-π stacking in antimicrobial chalcones .

Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in crystalline forms of this compound?

Hirshfeld surface analysis via CrystalExplorer quantifies interaction types (e.g., H-bonding vs. van der Waals). Pair distribution function (PDF) studies complement X-ray data to resolve amorphous-phase interactions. For example, NH···O=C interactions stabilize crystal packing, as shown in analogous enones .

Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?

UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) tracks enol-keto tautomerism. Acidic conditions protonate the enone oxygen, shifting equilibrium toward the keto form, while basic media favor the enolate. Time-resolved IR spectroscopy captures dynamic changes on picosecond scales .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological assays?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. For high-throughput screening, apply Z-factor validation to minimize false positives. Normalize data to positive controls (e.g., rifampicin for anti-TB assays) .

Q. How can machine learning (ML) predict novel derivatives with enhanced bioactivity?

Train ML models (e.g., random forest, neural networks) on datasets incorporating molecular descriptors (e.g., LogP, topological polar surface area) and bioactivity scores. Transfer learning from related chalcone libraries improves prediction accuracy for untested derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.